molecular formula C19H16O3S B3819534 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-thiochromen-2-one

4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-thiochromen-2-one

Cat. No. B3819534
M. Wt: 324.4 g/mol
InChI Key: XRIFXKSSTNXKDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-thiochromen-2-one, also known as D609, is a synthetic compound that has been extensively used in scientific research. It is a thiochromanone derivative that has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-thiochromen-2-one involves the inhibition of PC-PLC and iPLA2. PC-PLC cleaves phosphatidylcholine to produce diacylglycerol and phosphocholine, which are involved in various cellular processes. iPLA2 cleaves phospholipids to produce free fatty acids and lysophospholipids, which are involved in cellular homeostasis and inflammation. By inhibiting these enzymes, 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-thiochromen-2-one affects various cellular processes and has been shown to have anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects
4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-thiochromen-2-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-thiochromen-2-one has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and chemokines. 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-thiochromen-2-one has also been shown to affect lipid metabolism by inhibiting the synthesis of phosphatidylcholine and inducing autophagy.

Advantages and Limitations for Lab Experiments

4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-thiochromen-2-one has several advantages for lab experiments. It is a synthetic compound that is readily available and can be easily synthesized. Additionally, 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-thiochromen-2-one has been extensively studied and its mechanism of action is well understood. However, there are also limitations to using 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-thiochromen-2-one in lab experiments. 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-thiochromen-2-one has been shown to have non-specific effects on cellular processes, which can make it difficult to interpret results. Additionally, 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-thiochromen-2-one has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

For the use of 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-thiochromen-2-one include studying lipid metabolism and autophagy, using it in combination with other compounds, developing analogs with improved specificity and potency, and conducting animal studies.

Scientific Research Applications

4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-thiochromen-2-one has been extensively used in scientific research as a tool to study various biological processes. It has been shown to inhibit phosphatidylcholine-specific phospholipase C (PC-PLC), which is involved in several cellular processes such as signal transduction, membrane trafficking, and apoptosis. 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-thiochromen-2-one has also been shown to inhibit calcium-independent phospholipase A2 (iPLA2), which is involved in cellular homeostasis and inflammation. Additionally, 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-thiochromen-2-one has been used as a tool to study the role of phospholipids in cellular processes such as autophagy and lipid metabolism.

properties

IUPAC Name

2-hydroxy-3-(3-oxo-1-phenylbutyl)thiochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O3S/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,22H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIFXKSSTNXKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(SC3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-thiochromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-thiochromen-2-one
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Reactant of Route 6
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